2,5-Bis[(4-azidophenyl)methylidene]cyclopentan-1-one
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Overview
Description
2,5-Bis[(4-azidophenyl)methylidene]cyclopentan-1-one: is an organic compound characterized by the presence of azide groups attached to phenyl rings, which are in turn connected to a cyclopentanone core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Bis[(4-azidophenyl)methylidene]cyclopentan-1-one typically involves the reaction of 2,5-bis[(4-bromophenyl)methylidene]cyclopentan-1-one with sodium azide. The reaction is carried out in a suitable solvent, such as dimethylformamide, under reflux conditions .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would require optimization of reaction conditions to ensure high yield and purity, as well as the implementation of safety measures due to the presence of azide groups, which can be explosive.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The azide groups in 2,5-Bis[(4-azidophenyl)methylidene]cyclopentan-1-one can undergo substitution reactions, particularly with nucleophiles.
Cycloaddition Reactions: The azide groups can participate in cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, forming triazoles.
Common Reagents and Conditions:
Nucleophiles: Common nucleophiles used in substitution reactions include amines and phosphines.
Cycloaddition Reagents: For cycloaddition reactions, alkynes are commonly used.
Major Products:
Substitution Products: Depending on the nucleophile, various substituted derivatives can be formed.
Cycloaddition Products: The major products of cycloaddition reactions are triazoles.
Scientific Research Applications
Chemistry:
Click Chemistry: The azide groups make this compound a valuable building block in click chemistry, particularly for the synthesis of triazoles.
Biology:
Bioconjugation: The compound can be used for bioconjugation, attaching biomolecules to various surfaces or other molecules through azide-alkyne cycloaddition.
Medicine:
Drug Development:
Industry:
Materials Science: The compound can be used in the synthesis of novel materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of 2,5-Bis[(4-azidophenyl)methylidene]cyclopentan-1-one primarily involves the reactivity of the azide groups. In biological systems, the azide groups can react with alkyne-containing molecules, forming stable triazole linkages. This reaction is highly specific and can be used to target specific molecular pathways or structures .
Comparison with Similar Compounds
- 2,5-Bis[(4-methylphenyl)methylidene]cyclopentan-1-one
- 2,5-Bis[(4-chlorophenyl)methylidene]cyclopentan-1-one
- 2,6-Bis[(4-azidobenzylidene)]-4-methylcyclohexanone
Comparison:
- 2,5-Bis[(4-methylphenyl)methylidene]cyclopentan-1-one: Lacks azide groups, making it less reactive in click chemistry applications .
- 2,5-Bis[(4-chlorophenyl)methylidene]cyclopentan-1-one: Contains chlorine atoms instead of azide groups, which alters its reactivity and potential applications .
- 2,6-Bis[(4-azidobenzylidene)]-4-methylcyclohexanone: Similar in structure but with a cyclohexanone core, which may affect its physical and chemical properties .
Properties
CAS No. |
24848-71-3 |
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Molecular Formula |
C19H14N6O |
Molecular Weight |
342.4 g/mol |
IUPAC Name |
2,5-bis[(4-azidophenyl)methylidene]cyclopentan-1-one |
InChI |
InChI=1S/C19H14N6O/c20-24-22-17-7-1-13(2-8-17)11-15-5-6-16(19(15)26)12-14-3-9-18(10-4-14)23-25-21/h1-4,7-12H,5-6H2 |
InChI Key |
YDWRIRWNRUZKFX-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=CC2=CC=C(C=C2)N=[N+]=[N-])C(=O)C1=CC3=CC=C(C=C3)N=[N+]=[N-] |
Origin of Product |
United States |
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